molecular formula C12H13NO3 B14916359 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione

1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione

Cat. No.: B14916359
M. Wt: 219.24 g/mol
InChI Key: PENULCQPCOLKTG-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione is a chemical compound known for its unique structure and properties It consists of a pyrrolidine ring substituted with a hydroxyethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione typically involves the reaction of 2-hydroxyethylamine with 3-phenylsuccinic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylpyrrolidine-2,5-dione
  • 1-(2-Hydroxyethyl)-3-ethylpyrrolidine-2,5-dione
  • 1-(2-Hydroxyethyl)-3-benzylpyrrolidine-2,5-dione

Comparison: 1-(2-Hydroxyethyl)-3-phenylpyrrolidine-2,5-dione is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s ability to participate in aromatic interactions, making it more versatile in various applications compared to its methyl, ethyl, and benzyl analogs .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13NO3/c14-7-6-13-11(15)8-10(12(13)16)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2

InChI Key

PENULCQPCOLKTG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CCO)C2=CC=CC=C2

Origin of Product

United States

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